(+)-1,4-Di-O-benzyl-D-threitol

Catalog No.
S1899355
CAS No.
91604-41-0
M.F
C18H22O4
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-1,4-Di-O-benzyl-D-threitol

CAS Number

91604-41-0

Product Name

(+)-1,4-Di-O-benzyl-D-threitol

IUPAC Name

(2R,3R)-1,4-bis(phenylmethoxy)butane-2,3-diol

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1

InChI Key

YAVAVQDYJARRAU-QZTJIDSGSA-N

SMILES

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@@H](COCC2=CC=CC=C2)O)O

(+)-1,4-Di-O-benzyl-D-threitol is an organic compound classified as a polyol and is a derivative of D-threitol. Its structure features two benzyl groups that are attached to the hydroxyl groups at positions 1 and 4 of the D-threitol backbone. This modification enhances its stability and reactivity, making it a valuable compound in organic synthesis and medicinal chemistry. The molecular formula of (+)-1,4-Di-O-benzyl-D-threitol is C18_{18}H22_{22}O4_4, with a molecular weight of 302.37 g/mol. The compound typically appears as a white to almost white solid with a melting point ranging from 56°C to 59°C .

(+)-1,4-Di-O-benzyl-D-threitol functions primarily as a protecting group in peptide synthesis. It reacts with the N-terminus of a peptide, forming a stable bond while leaving the remaining functional groups of the peptide accessible for further modifications. After the desired modifications are complete, the benzyl groups can be selectively removed to regenerate the free N-terminus of the peptide [2].

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Organic Synthesis:

  • Chiral Synthons: Due to its chirality (having a non-superimposable mirror image), (+)-1,4-Di-O-benzyl-D-threitol can be used as a starting material for the synthesis of other chiral compounds. Its hydroxyl groups can be functionalized to introduce desired chemical functionalities, ultimately leading to the creation of complex chiral molecules ().

Carbohydrate Chemistry:

  • Threitol Derivative: (+)-1,4-Di-O-benzyl-D-threitol is a derivative of the sugar alcohol threitol. Studying its chemical properties and reactivity can provide insights into the broader field of carbohydrate chemistry, which is essential for understanding biological processes ().

Material Science:

  • Chiral Building Block: The inherent chirality of (+)-1,4-Di-O-benzyl-D-threitol makes it a potential building block for the design of new chiral materials. These materials can exhibit unique properties like asymmetric catalysis or nonlinear optical activity, useful in various technological applications ().
, including:

  • Oxidation: The hydroxyl groups can be oxidized to produce ketones or aldehydes using reagents such as pyridinium chlorochromate or Dess-Martin periodinane.
  • Reduction: The compound can be reduced to yield corresponding alcohols with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The benzyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

These reactions highlight the compound's versatility as a chiral building block in organic synthesis.

Research indicates that (+)-1,4-Di-O-benzyl-D-threitol exhibits potential biological activity, particularly in medicinal chemistry. Its structural characteristics allow it to interact effectively with biological systems, although specific biological assays and mechanisms of action require further investigation. The compound has been explored for its applications in drug development, where it may serve as a precursor for synthesizing pharmaceutical agents .

The synthesis of (+)-1,4-Di-O-benzyl-D-threitol typically involves the following steps:

  • Protection of Hydroxyl Groups: D-threitol is first protected to prevent unwanted reactions during subsequent steps.
  • Benzylation: The protected D-threitol undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually conducted in aprotic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures .
  • Purification: Following synthesis, the product is purified through recrystallization or column chromatography to achieve high yield and purity.

Industrial production methods mirror these synthetic routes but are optimized for larger scale production.

(+)-1,4-Di-O-benzyl-D-threitol finds various applications in:

  • Organic Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure products.
  • Medicinal Chemistry: The compound is explored for its potential use in synthesizing pharmaceutical agents and other biologically active compounds.
  • Biochemical Studies: It is utilized in enzyme mechanism studies and biochemical assays due to its ability to form chiral complexes with metal catalysts.

Interaction studies involving (+)-1,4-Di-O-benzyl-D-threitol focus on its reactivity with different electrophiles and nucleophiles. These investigations help elucidate its role in various chemical transformations and its potential interactions within biological systems. Understanding these interactions is crucial for optimizing its applications in medicinal chemistry and organic synthesis .

Several compounds share structural similarities with (+)-1,4-Di-O-benzyl-D-threitol. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
1,4-Di-O-benzyl-L-threitolDiastereomer with similar structure but different stereochemistryDifferent optical activity; used in similar applications
1,4-Di-O-benzyl-D-erythritolStereoisomer with a different configuration at chiral centersVaries in reactivity and application due to stereochemistry
2,3-Di-O-isopropylidene-L-threitolIsopropylidene protection at positions 2 and 3Increased stability and reactivity compared to D-threitol
Dimethyl 2,3-O-isopropylidene-L-tartrateSimilar backbone but different protective groupsUsed in distinct synthetic pathways

The uniqueness of (+)-1,4-Di-O-benzyl-D-threitol lies in its specific stereochemistry and functional groups, which significantly influence its reactivity and interactions with biological molecules. This makes it particularly effective as a chiral auxiliary compared to its analogs.

XLogP3

1.7

Wikipedia

(+)-1,4-Di-O-benzyl-D-threitol

Dates

Modify: 2023-08-16

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